molecular formula C7H7BrN2O2 B2593699 6-Bromo-4-methoxypicolinamide CAS No. 2241400-93-9

6-Bromo-4-methoxypicolinamide

Cat. No. B2593699
CAS RN: 2241400-93-9
M. Wt: 231.049
InChI Key: URHIUCSIADNSIA-UHFFFAOYSA-N
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Description

6-Bromo-4-methoxypicolinamide is a chemical compound with the molecular formula C7H7BrN2O2 . It has a molecular weight of 231.05 .


Molecular Structure Analysis

The molecular structure of 6-Bromo-4-methoxypicolinamide consists of 12 heavy atoms and 6 aromatic heavy atoms . The InChI key for this compound is URHIUCSIADNSIA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Bromo-4-methoxypicolinamide has a number of physical and chemical properties. It has a molar refractivity of 46.52 and a topological polar surface area (TPSA) of 65.21 Ų . It has a log Po/w (iLOGP) of 1.81 . The compound is soluble, with a solubility of 1.53 mg/ml .

Scientific Research Applications

C7H7BrN2O2\text{C}_7\text{H}_7\text{BrN}_2\text{O}_2C7​H7​BrN2​O2​

, has interesting properties that make it relevant in various fields. Here are six unique applications:

Coordination Chemistry in Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. 6-Bromo-4-methoxypicolinamide can participate in coordination-driven self-assembly, forming intricate structures. These assemblies have applications in molecular recognition, drug delivery, and nanotechnology.

For more information, you can refer to the following sources:

Safety and Hazards

6-Bromo-4-methoxypicolinamide has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 . The signal word for this compound is “Warning” and it has a GHS07 pictogram .

properties

IUPAC Name

6-bromo-4-methoxypyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-4-2-5(7(9)11)10-6(8)3-4/h2-3H,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHIUCSIADNSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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